molecular formula C11H6F9NO B11519754 3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide

3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11519754
M. Wt: 339.16 g/mol
InChI Key: JLUVUVQPJDQXIK-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide is a fluorinated organic compound known for its unique chemical properties The presence of multiple trifluoromethyl groups makes it highly electronegative and chemically stable

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the trifluoromethyl groups or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3,3,3-Trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electronegativity, affecting its binding affinity and reactivity with various biological molecules. This can lead to the modulation of enzymatic activities, receptor interactions, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its specific arrangement of trifluoromethyl groups and the resulting chemical stability and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.

Properties

Molecular Formula

C11H6F9NO

Molecular Weight

339.16 g/mol

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C11H6F9NO/c12-9(13,14)5-2-1-3-6(4-5)21-8(22)7(10(15,16)17)11(18,19)20/h1-4,7H,(H,21,22)

InChI Key

JLUVUVQPJDQXIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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